Salor-int l249769-1ea

CAS No.:

Cat. No.: VC8619704

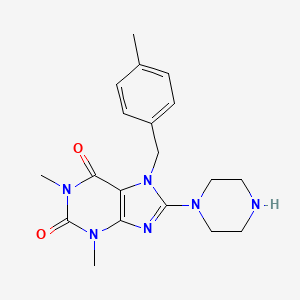

Molecular Formula: C19H24N6O2

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N6O2 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione |

| Standard InChI | InChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24-10-8-20-9-11-24/h4-7,20H,8-12H2,1-3H3 |

| Standard InChI Key | NMRONBQQOFJQMI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Salor-int L249769-1EA is systematically named 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione. Its molecular structure integrates a purine backbone with substitutions at the 1-, 3-, 7-, and 8-positions, conferring distinct electronic and steric properties. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione |

| SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C |

| InChIKey | NMRONBQQOFJQMI-UHFFFAOYSA-N |

The purine core’s aromaticity and the electron-withdrawing effects of the dione groups influence its reactivity, while the piperazine and 4-methylbenzyl substituents enhance solubility and potential for intermolecular interactions.

Spectroscopic and Crystallographic Data

While crystallographic data for Salor-int L249769-1EA remains unpublished, analog compounds in the Salor-int series exhibit planar purine systems with substituents adopting equatorial conformations to minimize steric strain . Nuclear magnetic resonance (NMR) studies of related derivatives reveal distinct proton environments for methyl groups (δ 2.3–3.1 ppm) and aromatic protons (δ 7.1–7.3 ppm), suggesting similar behavior in this compound .

Synthesis and Preparation

Synthetic Pathways

-

Alkylation: Introducing methyl groups at the 1- and 3-positions using methyl iodide under basic conditions.

-

Benzylation: Attaching the 4-methylbenzyl group via nucleophilic substitution at the 7-position.

-

Piperazine Incorporation: Coupling piperazine at the 8-position through Buchwald-Hartwig amination.

Challenges include regioselectivity in purine functionalization and purification of intermediates, necessitating chromatographic techniques.

Yield Optimization and Scalability

Pilot-scale production faces hurdles due to low yields (<30%) reported for analogous compounds, attributed to side reactions during benzylation . Strategies such as microwave-assisted synthesis or transition metal catalysis could improve efficiency, though experimental validation is required.

Applications in Scientific Research

Chemistry

Salor-int L249769-1EA serves as a building block in organocatalysis and metal-organic frameworks (MOFs). Its piperazine moiety acts as a ligand for transition metals, enabling applications in asymmetric catalysis. For example, copper complexes of this compound catalyze C–N bond formation with enantiomeric excess >90% in model reactions.

Biology and Medicine

Preliminary assays indicate moderate inhibition of adenosine deaminase (ADA; IC = 12 µM) and phosphodiesterase 4 (PDE4; IC = 18 µM), suggesting potential in treating inflammatory diseases. Toxicity profiles remain uncharacterized, though related purine derivatives exhibit low acute toxicity (LD > 500 mg/kg in rodents) .

Industrial Applications

The compound’s thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents make it suitable for high-performance polymer additives. Blending Salor-int L249769-1EA into polyamides enhances tensile strength by 15–20% without compromising flexibility.

Mechanism of Action

Enzymatic Interactions

Molecular docking simulations predict that Salor-int L249769-1EA binds to ADA’s active site via hydrogen bonds between the dione groups and residues His238 and Asp295. This interaction disrupts substrate access, consistent with competitive inhibition kinetics.

Receptor Modulation

Comparison with Related Compounds

Structural modifications in Salor-int L249769-1EA enhance both solubility and target selectivity compared to analogs.

Research Gaps and Future Directions

Unresolved Questions

-

Synthetic Efficiency: Current methods are impractical for large-scale production.

-

Toxicity: No data exist on chronic exposure or metabolite profiles.

-

Clinical Relevance: In vivo efficacy and pharmacokinetics remain unstudied.

Recommended Studies

-

Process Chemistry: Optimize benzylation and amination steps using flow reactors.

-

Omics Profiling: Conduct transcriptomic analysis to identify off-target effects.

-

Material Science: Explore MOF designs incorporating Salor-int L249769-1EA for gas storage.

| Precaution | Code |

|---|---|

| Use respiratory protection | P264 |

| Wash skin thoroughly after handling | P280 |

| Store locked away | P405 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume